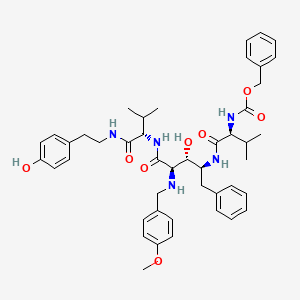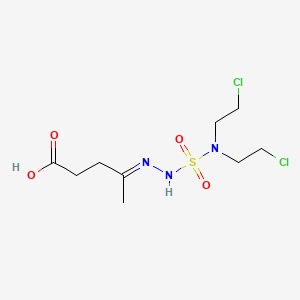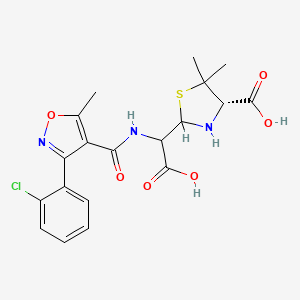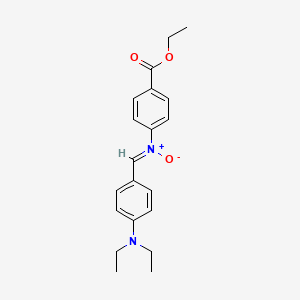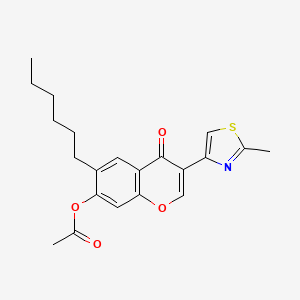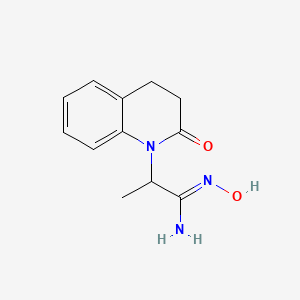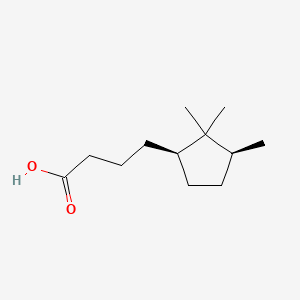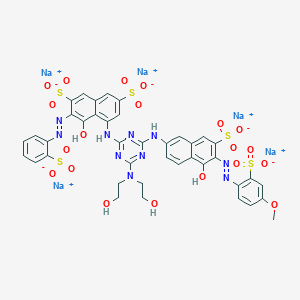
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, pentasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 279-964-1, also known as 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfo)phenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, is a complex organic compound. It is primarily used as a dye and has significant applications in various industries due to its vibrant color properties and chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 279-964-1 involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of azo coupling reactions, where aromatic amines are diazotized and then coupled with naphthalenedisulfonic acid derivatives. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of EINECS 279-964-1 is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The tetrasodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Types of Reactions:
Oxidation: EINECS 279-964-1 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
EINECS 279-964-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it an effective dye. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved include the formation of stable dye-substrate complexes that result in the desired staining or coloring effect.
Comparaison Avec Des Composés Similaires
2,6-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
1,5-Naphthalenedisulfonic acid: Another isomer with sulfonic acid groups at different positions.
4,4’-Diaminostilbene-2,2’-disulfonic acid: A structurally related compound used in similar applications.
Uniqueness: EINECS 279-964-1 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable azo complexes and its high solubility in water make it particularly valuable in applications requiring vibrant and durable dyes.
Propriétés
Numéro CAS |
82457-21-4 |
|---|---|
Formule moléculaire |
C40H31N10Na5O20S5 |
Poids moléculaire |
1247.0 g/mol |
Nom IUPAC |
pentasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H36N10O20S5.5Na/c1-70-23-7-9-27(30(18-23)73(61,62)63)47-48-34-31(74(64,65)66)16-20-14-22(6-8-25(20)36(34)53)41-38-43-39(45-40(44-38)50(10-12-51)11-13-52)42-28-19-24(71(55,56)57)15-21-17-32(75(67,68)69)35(37(54)33(21)28)49-46-26-4-2-3-5-29(26)72(58,59)60;;;;;/h2-9,14-19,51-54H,10-13H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
Clé InChI |
KBRZPIPSKMUDCR-UHFFFAOYSA-I |
SMILES canonique |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N(CCO)CCO)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



